1-Methylbenzotriazole-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 213.62 g/mol. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, medicinal chemistry, and material sciences .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . For instance, 1-substituted benzotriazole carboxylic acids have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b .
Mode of Action
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Biochemical Pathways
Benzotriazole derivatives have been widely utilized as activating agents for carboxylic acids . This suggests that they may play a role in biochemical pathways involving carboxylic acid transformations.
Pharmacokinetics
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . This suggests that they may have favorable pharmacokinetic properties.
Result of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . This suggests that they may have diverse molecular and cellular effects.
Action Environment
Benzotriazole is known to be stable under a variety of conditions , suggesting that it may be relatively resilient to environmental factors.
Biochemical Analysis
Biochemical Properties
The benzotriazole fragment in 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor These properties confer unique biochemical characteristics to this compound, allowing it to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that benzotriazole derivatives can bind with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors
Preparation Methods
Chemical Reactions Analysis
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used as a corrosion inhibitor in various industrial applications, including metalworking fluids and cooling systems.
Comparison with Similar Compounds
1-Methylbenzotriazole-4-carboxylic acid;hydrochloride can be compared with other benzotriazole derivatives, such as:
4(5)-Methylbenzotriazole: Known for its corrosion inhibition properties.
1-Isopropylbenzotriazole-5-carboxylic acid: A selective small-molecule agonist of the human orphan G-protein-coupled receptor.
Benzotriazole: The parent compound, widely used in various applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylbenzotriazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYFEFIQWFVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.